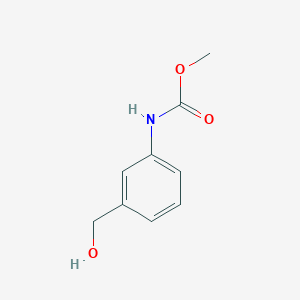

Methyl (3-(hydroxymethyl)phenyl)carbamate

Description

Overview of Aryl Carbamate (B1207046) Chemistry and its Relevance in Organic Synthesis

Aryl carbamates are a significant class of organic compounds characterized by a carbamate group (-NHCOO-) attached to an aromatic ring. This functional group is a cornerstone in the synthesis of a multitude of valuable molecules, including pharmaceuticals, agrochemicals, and polymers. organic-chemistry.orgresearchgate.net The reactivity of the carbamate group, coupled with the stability of the aromatic ring, allows for a diverse range of chemical transformations.

In organic synthesis, aryl carbamates serve as versatile intermediates. They can act as directing groups in electrophilic aromatic substitution reactions, guiding the introduction of new functional groups to specific positions on the phenyl ring. acs.org Furthermore, the carbamate moiety can be readily converted into other functional groups, enhancing its synthetic utility. nih.gov Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have further expanded the toolkit for the synthesis of complex aryl carbamates from readily available starting materials like aryl halides and potassium cyanate. researchgate.net One-pot synthesis procedures are also being developed to offer more economical and efficient routes to these compounds. organic-chemistry.org

Structural Characteristics and Functional Group Considerations of Methyl (3-(hydroxymethyl)phenyl)carbamate

The chemical structure of this compound is defined by a central benzene (B151609) ring substituted with a methyl carbamate group at one position and a hydroxymethyl group at the meta-position (position 3). This specific arrangement of functional groups dictates its chemical behavior and potential applications.

The key functional groups are:

Aryl Group: The phenyl ring provides a stable scaffold and influences the electronic properties of the attached functional groups.

Carbamate Group (-NHCOOCH₃): This group is planar due to resonance and can participate in hydrogen bonding. The nitrogen atom is typically less basic than in amines due to the electron-withdrawing effect of the adjacent carbonyl group.

Hydroxymethyl Group (-CH₂OH): This primary alcohol group is a site for various chemical reactions, such as oxidation, esterification, and etherification. It also imparts polarity to the molecule and can engage in hydrogen bonding.

The interplay between the electron-donating hydroxymethyl group and the versatile carbamate functionality on the aromatic ring makes this compound a molecule with nuanced reactivity, awaiting deeper exploration.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | This compound |

(Note: Experimental physical and chemical data for this specific compound are not widely available in published literature. The provided data is based on its chemical formula and the properties of its structural isomer, [3-(Hydroxymethyl)phenyl]methyl carbamate.)

Significance within Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of organic synthesis. chemijournal.com In the context of aryl carbamate production, there is a significant push to move away from toxic reagents like phosgene (B1210022) and its derivatives. acs.org

Modern research focuses on developing more sustainable synthetic routes. These include:

Catalytic Processes: The use of transition metal catalysts, such as nickel, in combination with photocatalysis allows for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under milder conditions. acs.org

Alternative Carbonyl Sources: Carbon dioxide, an abundant and non-toxic C1 source, is being explored as a benign replacement for phosgene in carbamate synthesis. acs.org

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a key goal. One-pot synthesis methods for aryl carbamates contribute to this objective by reducing waste and improving efficiency. organic-chemistry.org

While specific studies on the green synthesis of this compound are not yet prevalent, the general advancements in sustainable aryl carbamate synthesis provide a clear roadmap for its future environmentally friendly production. The inherent biodegradability of the carbamate linkage further aligns this class of compounds with the goals of green chemistry. mdpi.com

Research Gaps and Future Perspectives for this Specific Compound

Despite the growing interest in functionalized aryl carbamates, this compound remains a relatively underexplored molecule. A thorough review of current scientific literature reveals a notable absence of dedicated research focusing on its specific synthesis, reactivity, and application. This lack of specific data presents both a challenge and a significant opportunity for the chemical research community.

Identified Research Gaps:

Dedicated Synthesis and Characterization: There is a need for the development and optimization of synthetic routes specifically for this compound, followed by comprehensive characterization of its physical and chemical properties.

Reactivity Studies: A systematic investigation into the reactivity of its dual functional groups—the carbamate and the hydroxymethyl group—is required to understand its chemical behavior and potential for further functionalization.

Application-Oriented Research: Exploration of this compound as a potential intermediate in the synthesis of pharmaceuticals, agrochemicals, or novel materials is a wide-open field. For instance, the presence of the hydroxymethyl group could allow for its incorporation into polymeric structures.

Future Perspectives:

The future of research on this compound is promising. As synthetic methodologies for functionalized arenes continue to advance, it is anticipated that this compound will become more accessible for study. nih.gov Its bifunctional nature makes it an attractive building block for creating more complex molecules. Future studies could focus on leveraging the unique interplay of its functional groups to design novel catalysts, bioactive molecules, or advanced materials. The exploration of its potential role in medicinal chemistry, particularly in the design of prodrugs or enzyme inhibitors, could also be a fruitful area of investigation. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-[3-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)10-8-4-2-3-7(5-8)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKANKPAWPPLQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514046 | |

| Record name | Methyl [3-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81863-34-5 | |

| Record name | Methyl [3-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Design

Catalyst-Mediated Carbonylation Approaches

Catalyst-mediated carbonylation represents a cornerstone of modern carbamate (B1207046) synthesis, offering high efficiency and selectivity under controlled conditions. The primary goal is the direct formation of the carbamate linkage from an aromatic amine and a suitable one-carbon (C1) carbonyl source, bypassing hazardous intermediates.

The most direct route to Methyl (3-(hydroxymethyl)phenyl)carbamate involves the reaction of its aniline (B41778) precursor, (3-aminophenyl)methanol, with a methylating carbonyl source. Dimethyl carbonate (DMC) has emerged as a particularly attractive reagent for this transformation due to its low toxicity and role as both a reactant and a solvent. scilit.combohrium.com The reaction, known as methoxycarbonylation, typically requires a catalyst to proceed at a practical rate. bohrium.com

Various metal compounds have been shown to effectively catalyze the synthesis of the parent compound, methyl N-phenyl carbamate, from aniline and DMC. These findings are directly applicable to the synthesis of the hydroxymethyl-substituted analogue. Lead and zinc compounds, in particular, have demonstrated high activity and selectivity. bohrium.comresearchgate.net For instance, catalysts such as lead acetate-lead hydroxide (B78521) and basic zinc carbonate can achieve high conversion of aniline and excellent selectivity for the desired methyl carbamate product. scilit.combohrium.com The reaction generally involves the nucleophilic attack of the amine onto the carbonyl carbon of DMC, followed by the elimination of methanol (B129727).

Below is a summary of catalytic performances for the analogous synthesis of Methyl N-phenyl carbamate, which informs the potential synthesis of the target compound.

| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Pb(OAc)₂·Pb(OH)₂ | 97 | 95 | 453 K, 1 h | bohrium.com |

| Red PbO | 98 | 99 | 453 K, 4 h | bohrium.com |

| Basic Zinc Carbonate | >99 | >99 | 150 °C, 24 h | scilit.com |

| Zn(OAc)₂ | 98.1 | 93.8 | Not specified | researchgate.net |

The development of non-phosgene routes is a critical objective in green chemistry to avoid the extreme toxicity of phosgene (B1210022) and the corrosive HCl byproduct generated in traditional isocyanate production. scilit.com The use of dimethyl carbonate (DMC) is a leading phosgene-free strategy for the direct synthesis of carbamates from amines. scilit.comresearchgate.net

Another notable non-phosgene pathway involves the alcoholysis of ureas. For example, methyl N-phenyl carbamate can be synthesized by reacting phenylurea with methanol. jlu.edu.cn This method, when applied to the target compound, would involve the synthesis of a substituted urea (B33335) from (3-aminophenyl)methanol, followed by its reaction with methanol to yield this compound and regenerate the starting amine. Catalysts such as lead(II) oxide have been found to be effective for this transformation. jlu.edu.cn

Transition metal catalysis provides powerful and versatile tools for constructing the C-N bond in carbamates. Metals like palladium, copper, and tin can activate substrates and facilitate carbonylation under milder conditions than uncatalyzed reactions. These catalytic systems can be broadly categorized as homogeneous or heterogeneous.

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the accessibility of their active sites. In the context of carbamate synthesis, soluble lead compounds such as Pb(OAc)₂ have been used effectively in the reaction of anilines with DMC. bohrium.com Mechanistic studies suggest that these catalysts act as Lewis acids, activating the carbonyl group of DMC towards nucleophilic attack by the aniline. An induction period observed with PbO catalysts suggests it is a precursor to the active catalytic species, which may involve the formation of lead methoxide (B1231860) or hydroxide species that play a key role in the catalytic cycle. bohrium.com

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid-phase reaction. Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and continuous processing. For the synthesis of methyl N-phenyl carbamate from aniline and DMC, several solid catalysts have proven effective. Supported zirconia catalysts, such as ZrO₂ on a silica (B1680970) support (ZrO₂/SiO₂), demonstrate high aniline conversion and good product yield. researchgate.net The deactivation of such catalysts is often linked to a decrease in specific surface area. researchgate.net Basic zinc carbonate has also been identified as a highly effective and recyclable heterogeneous catalyst, achieving nearly quantitative conversion and selectivity. scilit.com

The performance of various heterogeneous catalysts in the synthesis of Methyl N-phenyl carbamate is summarized below.

| Catalyst | Aniline Conversion (%) | MPC Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| ZrO₂/SiO₂ (1% loading) | 98.6 | 79.8 | 443.15 K, 7 h | researchgate.net |

| Basic Zinc Carbonate | >99 | >99 | 150 °C, 24 h | scilit.com |

| Zn/Al/Pb Mixed Oxides | 100 | 94 | Not specified | researchgate.net |

Role of Transition Metal Catalysis (e.g., Pd, Cu, Sn)

Targeted Functionalization and Derivatization Strategies

Once synthesized, this compound possesses two primary functional groups amenable to further modification: the carbamate moiety on the aromatic ring and the peripheral hydroxymethyl group. These sites allow for targeted strategies to create a diverse range of derivatives.

A principal strategy for functionalizing the aromatic core is the Directed ortho-Metalation (DoM) reaction. The N-aryl carbamate group is recognized as one of the most powerful directed metalation groups (DMGs). nih.govacs.org In this reaction, a strong organolithium base, such as sec-butyllithium (B1581126) in the presence of TMEDA, selectively removes a proton from the position ortho to the carbamate group. unilag.edu.ng The resulting aryllithium intermediate can then be trapped by a wide variety of electrophiles, allowing for the regioselective introduction of substituents at the C-2 or C-6 positions of the phenyl ring. This method provides a powerful tool for constructing highly substituted aromatic compounds that would be difficult to access through other means. unilag.edu.ngnih.gov

The second key site for derivatization is the hydroxymethyl group. This primary benzylic alcohol can be selectively oxidized to the corresponding aldehyde, (3-(methoxycarbonylamino)phenyl)methanal. This transformation is crucial for creating derivatives with an electrophilic carbonyl center. Numerous catalytic systems have been developed for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde, which are applicable here. These include methods using "clean" oxidants like molecular oxygen or hydrogen peroxide in combination with heterogeneous catalysts based on palladium or other transition metals. gordon.edursc.orgmdpi.com The use of such catalytic systems avoids stoichiometric, heavy-metal oxidants like chromates, aligning with the principles of green chemistry. gordon.edunih.gov

Introduction of the Hydroxymethyl Moiety via Specific Reactions

The introduction of a hydroxymethyl group (–CH₂OH) onto an aromatic ring is a fundamental transformation in organic synthesis. For a precursor to this compound, this can be achieved through various methods, depending on the starting material and the desired regioselectivity.

One common approach involves the reduction of a corresponding carboxylic acid, ester, or aldehyde. For instance, if a methyl 3-formylphenylcarbamate is available, it can be readily reduced to the desired hydroxymethyl derivative using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) to avoid the reduction of the carbamate group.

Alternatively, hydroxymethylation can be achieved through electrophilic aromatic substitution. While direct formylation followed by reduction is an option, another method is the reaction with formaldehyde (B43269) (CH₂O) or its equivalents in the presence of a catalyst. For phenols, ortho-selective hydroxymethylation can be achieved under specific conditions, highlighting the importance of directing groups in controlling regioselectivity.

In the context of synthesizing this compound, a plausible route could start from 3-aminobenzoic acid. The amino group can be first protected as a methyl carbamate, followed by the reduction of the carboxylic acid to the hydroxymethyl group.

Table 1: Selected Methods for Hydroxymethyl Group Introduction

| Method | Reagent(s) | Substrate Example | Product | Key Considerations |

|---|---|---|---|---|

| Reduction of Aldehyde | Sodium borohydride (NaBH₄) | 3-Formylphenylcarbamate | (3-(hydroxymethyl)phenyl)carbamate | Mild conditions, chemoselective for the aldehyde. |

| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | 3-(Methoxycarbonylamino)benzoic acid | This compound | LiAlH₄ is a strong reducing agent and may affect the carbamate. Borane offers better selectivity. |

Carbamoylation Reactions of Alcohols and Amines

The formation of the carbamate linkage is a cornerstone of this synthesis. Carbamoylation can be performed on either an alcohol (to form an O-carbamate) or an amine (to form an N-carbamate). In the synthesis of this compound, the target is an N-carbamate, derived from an aniline precursor.

The most common methods for carbamoylation of amines involve the use of methyl chloroformate (ClCO₂Me) or dimethyl carbonate (Me₂CO₃).

Methyl Chloroformate: This is a highly reactive reagent that readily reacts with amines in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding methyl carbamate. The reaction is typically fast and efficient.

Dimethyl Carbonate (DMC): DMC is considered a greener alternative to phosgene derivatives like methyl chloroformate. The reaction of an amine with DMC often requires a catalyst and elevated temperatures to proceed efficiently.

A plausible synthetic precursor for this compound is 3-aminobenzyl alcohol. The selective N-carbamoylation of this precursor would yield the target molecule. The presence of the hydroxyl group requires careful selection of reaction conditions to avoid O-carbamoylation. Generally, the amine group is more nucleophilic than the alcohol, allowing for selective N-acylation under controlled conditions.

Table 2: Common Carbamoylation Reactions for Amines

| Reagent | Catalyst/Base | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Methyl Chloroformate | Pyridine, Triethylamine | 0 °C to room temperature | High reactivity, good yields | Use of a phosgene derivative, corrosive byproduct (HCl) |

Directed Metalation Group (DMG) Chemistry Utilizing O-Carbamates

Directed metalation group (DMG) chemistry is a powerful tool for the regioselective functionalization of aromatic rings. The O-carbamate group, particularly the N,N-diethylcarbamate group (-OCONEt₂), is one of the most powerful DMGs. acs.orgnih.govunilag.edu.ng This strategy involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regiocontrol.

Ortho-Lithiation and Anionic Rearrangement Pathways

The ortho-lithiation of O-aryl carbamates is a well-established process. unilag.edu.ng Treatment of an O-aryl N,N-diethylcarbamate with a strong base like sec-butyllithium (s-BuLi) in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C) leads to the formation of an ortho-lithiated species. This intermediate can then react with an electrophile to introduce a substituent at the position adjacent to the carbamate group.

A competing and synthetically useful pathway for ortho-lithiated O-aryl carbamates is the anionic Fries rearrangement. thermofisher.comnih.govwpmucdn.comrsc.orgwikipedia.orguwindsor.ca Upon warming, the carbamoyl (B1232498) group migrates from the oxygen atom to the ortho-lithiated carbon, resulting in the formation of a salicylamide (B354443) derivative. The facility of this rearrangement depends on the nature of the carbamate and the reaction conditions.

While this strategy is highly effective for ortho-functionalization, its direct application to the synthesis of a meta-substituted product like this compound would require a more elaborate strategy, possibly involving a blocking group or a subsequent functional group manipulation.

Iterative Functionalization and Cross-Coupling Strategies

The power of DMG chemistry can be extended through iterative functionalization, where sequential lithiation and electrophilic quench steps are used to introduce multiple substituents around the aromatic ring. researchgate.net This allows for the synthesis of highly substituted aromatic compounds with precise control over the substitution pattern.

Furthermore, the O-carbamate group can participate in cross-coupling reactions. For instance, aryl O-carbamates can act as coupling partners in Suzuki-Miyaura reactions, providing a method to form carbon-carbon bonds. acs.orgnih.gov This opens up possibilities for building more complex molecular architectures. A synthetic strategy could involve the use of an O-carbamate as a DMG to introduce a boronic acid or a halide at the ortho position, which can then be used in a subsequent cross-coupling reaction to build the desired carbon skeleton before revealing or introducing the hydroxymethyl and methyl carbamate functionalities.

Green Synthetic Principles and Atom Economy

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Atom economy, a key concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org

In the synthesis of carbamates, traditional methods often involve the use of toxic and hazardous reagents like phosgene and its derivatives. Green alternatives focus on the use of less hazardous starting materials. The use of carbon dioxide (CO₂) as a C1 source for carbamate synthesis is a particularly attractive green approach. researchgate.netrsc.orgresearchgate.netnih.govnih.govnih.govresearchgate.net Reactions of amines with CO₂ and an alcohol can produce carbamates, often with the aid of a catalyst and dehydrating agent to drive the equilibrium towards the product. rsc.org

Table 4: Comparison of Atom Economy for Carbamate Synthesis

| Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Traditional Method | R-NH₂ + ClCO₂Me | R-NHCO₂Me | HCl | Lower (due to HCl byproduct) |

| Green Method | R-NH₂ + CO₂ + MeOH | R-NHCO₂Me | H₂O | Higher (water is the only byproduct) |

The development of catalytic systems that can efficiently facilitate the synthesis of carbamates from CO₂ under mild conditions is an active area of research. nih.gov Employing such methods for the synthesis of this compound would significantly improve the environmental footprint of the process. For example, the direct reaction of 3-aminobenzyl alcohol with CO₂ and methanol, if feasible, would represent a highly atom-economical route.

Utilization of CO2 Equivalents and Carbon Recycling

The direct utilization of carbon dioxide (CO2) as a C1 building block in chemical synthesis is a key goal of green chemistry, aiming to reduce greenhouse gas emissions and create value from a waste product. However, the thermodynamic stability of CO2 often necessitates harsh reaction conditions. Consequently, CO2 equivalents, which are more reactive but can be derived from CO2, offer a practical compromise. One of the most promising CO2 equivalents for carbamate synthesis is dimethyl carbonate (DMC).

DMC is considered an environmentally benign reagent and can be produced through processes that involve CO2, thus contributing to carbon recycling. nih.gov The synthesis of this compound can be envisioned through the aminolysis of DMC with (3-aminophenyl)methanol. This approach avoids the use of highly toxic phosgene and its derivatives, which are traditionally used for carbamate synthesis.

The reaction proceeds by the nucleophilic attack of the amino group of (3-aminophenyl)methanol on one of the carbonyl carbons of DMC, leading to the formation of the desired carbamate and methanol as the only byproduct.

(3-aminophenyl)methanol + Dimethyl Carbonate → this compound + Methanol

This reaction is typically catalyzed by either base or acid catalysts. For instance, the synthesis of Methyl N-phenyl carbamate via DMC aminolysis has been effectively catalyzed by Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors, demonstrating high conversion and selectivity. rsc.org A similar catalytic system could be adapted for the synthesis of this compound.

Detailed research findings on analogous systems suggest that reaction parameters such as temperature, pressure, catalyst loading, and the molar ratio of reactants significantly influence the reaction outcome. For example, in the synthesis of methyl N-phenyl carbamate, lead compounds have also been shown to be effective catalysts for the reaction between aniline and DMC. iupac.org

Below is a hypothetical data table illustrating potential research findings for the synthesis of this compound using DMC, based on findings for similar carbamates.

| Entry | Catalyst | Temperature (°C) | Time (h) | Aniline Derivative Conversion (%) | Carbamate Selectivity (%) | Carbamate Yield (%) |

| 1 | None | 150 | 24 | 10 | 95 | 9.5 |

| 2 | NaOCH3 | 150 | 12 | 85 | 98 | 83.3 |

| 3 | PbO | 180 | 6 | 97 | 95 | 92.2 |

| 4 | Zn/Al/Ce Mixed Oxide | 160 | 8 | 96 | 82 | 78.7 |

This is a hypothetical table based on analogous reactions.

The data illustrates that the choice of catalyst and reaction conditions are critical for optimizing the yield of the desired carbamate. The use of DMC represents a significant step towards more sustainable chemical processes by valorizing CO2 and avoiding hazardous reagents.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation in the synthesis of carbamates has been shown to be highly effective.

For the synthesis of this compound, a microwave-assisted approach could be employed in the reaction between (3-aminophenyl)methanol and a suitable carbonylating agent, such as methyl chloroformate or dimethyl carbonate. The high efficiency of microwave heating is due to the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

A potential microwave-assisted synthesis could involve the following reaction:

(3-aminophenyl)methanol + Methyl Chloroformate —(Microwave, Base)→ this compound

In this scenario, a suitable base would be required to neutralize the HCl generated. The reaction could be performed in a solvent that couples efficiently with microwaves, such as N,N-dimethylformamide (DMF) or acetonitrile (B52724).

Research on microwave-assisted synthesis of other carbamates has demonstrated significant rate enhancements. For example, the synthesis of various primary amines via reductive N-alkylation of methyl carbamate with aldehydes is efficiently achieved under microwave heating. chemicalbook.com While this is a different synthetic route, it highlights the potential of microwave energy to facilitate carbamate-related transformations.

The benefits of a microwave-assisted approach for the synthesis of this compound would likely include:

Rapid Reaction Times: Reactions that might take several hours under conventional heating could potentially be completed in minutes.

Improved Yields: The reduction in reaction time can minimize the formation of byproducts, leading to higher yields of the desired product.

Energy Efficiency: Microwave heating is more energy-efficient than conventional heating methods as it heats the reaction mixture directly.

A hypothetical comparison of conventional versus microwave-assisted synthesis is presented below.

| Method | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | 80 | 12 h | 75 |

| Microwave Irradiation | 100 | 15 min | 92 |

This is a hypothetical table for illustrative purposes.

The development of microwave-assisted synthetic protocols for this compound could offer a more efficient and environmentally friendly alternative to traditional synthetic methods.

Fundamental Reaction Mechanisms and Kinetic Analysis

Mechanistic Pathways of Carbamate (B1207046) Formation and Cleavage

The formation and cleavage of the carbamate bond (–NH–C(=O)–O–) are fundamental processes that proceed through several mechanistic pathways. These reactions typically involve nucleophilic substitution at the carbonyl carbon.

Carbamate formation can be achieved through various synthetic routes, often involving the reaction of an amine with a suitable carbonyl-containing reagent. Common methods include the reaction of an isocyanate with an alcohol, an amine with a chloroformate, or the alcoholysis of carbamoyl (B1232498) chlorides. wikipedia.org A green chemistry approach involves the direct reaction of amines, alcohols, and carbon dioxide. rsc.org

The cleavage of the carbamate bond can occur via aminolysis or alcoholysis. These reactions involve the nucleophilic attack of an amine or an alcohol on the carbonyl carbon of the carbamate.

Aminolysis: The reaction of a carbamate with an amine results in the formation of a urea (B33335) and the release of the alcohol component. This transesterification-like reaction is driven by the nucleophilicity of the attacking amine.

Alcoholysis: In the presence of an alcohol, particularly with an alkoxide catalyst, a carbamate can undergo transesterification to form a new carbamate and release the original alcohol. rsc.org The reaction of O-methyl-N-aryl carbamates with various aliphatic alcohols has been shown to follow first-order kinetics with respect to the carbamate. rsc.org The mechanistic pathway involves a nucleophilic attack by the alkoxide ion on the carbonyl carbon. rsc.org

Isocyanates are crucial intermediates in many reactions involving carbamates. nih.gov

Formation via Isocyanates: The most common route to carbamate synthesis is the nucleophilic attack of an alcohol on an isocyanate. wikipedia.orgnih.gov This method is widely used in the production of polyurethanes. wikipedia.org Isocyanates themselves can be generated from the Curtius rearrangement of acyl azides or the Hofmann rearrangement of amides. wikipedia.orgnih.gov

Cleavage via Isocyanates: The thermal or base-catalyzed decomposition of N-aryl carbamates can proceed through an isocyanate intermediate. researchgate.netnih.gov For instance, the basic hydrolysis of phenyloxycarbonyl (Phoc) carbamates derived from primary amines occurs via an E1cb-type mechanism, where deprotonation of the carbamate nitrogen is followed by the elimination of the phenoxide group to form an isocyanate. nih.govacs.org This isocyanate intermediate is then rapidly hydrolyzed by water to form an unstable carbamic acid, which decarboxylates to the free amine. nih.gov If another amine is present, it can trap the isocyanate to form a urea. nih.gov

While formanilides are not typically considered direct intermediates in the primary formation or cleavage pathways of pre-formed carbamates like Methyl (3-(hydroxymethyl)phenyl)carbamate, they can be involved in related synthetic transformations under specific conditions.

The core mechanistic step in both the formation and cleavage of carbamates is the nucleophilic attack on the electrophilic carbonyl carbon. nih.gov

In formation from an isocyanate, the lone pair of electrons on the alcohol's oxygen atom attacks the central carbon of the isocyanate group. nih.gov

In cleavage (e.g., hydrolysis or alcoholysis), a nucleophile such as a hydroxide (B78521) ion, water, or an alkoxide attacks the carbamate's carbonyl carbon. rsc.orgclemson.edu This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of either the C-O or C-N bond, depending on the reaction conditions and the nature of the leaving groups.

In the reaction of amines with carbon dioxide to form carbamates, the mechanism can involve the formation of a zwitterionic intermediate, which is then deprotonated by a base (like another amine molecule or hydroxide) in what can be the rate-determining step. researchgate.netresearchgate.net

During acid-catalyzed hydrolysis, a proton is transferred to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. clemson.edu

In base-mediated hydrolysis, a proton is abstracted from a nucleophile (like water) or an intermediate, often in a step that is integral to the cleavage process. clemson.edu For weakly basic amines, proton transfer may be the rate-limiting step in both the synthesis and breakdown of carbamates. researchgate.netacs.org

Solvolysis and Degradation Kinetics of Carbamate Bonds

Solvolysis refers to the reaction of a compound with the solvent, such as hydrolysis in water or alcoholysis in alcohol. The degradation kinetics of the carbamate bond in this compound are influenced by factors like pH, temperature, and the presence of catalysts.

The rate-determining step (RDS) in carbamate reactions varies with the specific mechanism and reaction conditions.

Carbamate Formation: In the reaction of amines with CO2, the RDS for weakly basic amines is often the carbon-nitrogen bond formation or cleavage. researchgate.netacs.org For more basic amines, proton transfer may become rate-limiting. researchgate.netacs.org

Carbamate Cleavage/Hydrolysis:

Alkaline Hydrolysis: For N-aryl carbamates like carbaryl, which has a hydrogen on the carbamate nitrogen, the slow step is an elimination (E1cb-type mechanism) to form an isocyanate intermediate. clemson.edu For carbamates with an alkyl group on the nitrogen (N,N-disubstituted), the formation of a tetrahedral intermediate via a BAc2 mechanism is typically the rate-determining step, and the reaction is much slower. acs.orgclemson.edu

Enzymatic Hydrolysis: In the decarbamoylation of acetylcholinesterase, a shift in the rate-limiting step has been observed. For smaller N-monomethylcarbamoyl groups, the RDS is associated with general acid-base catalysis. For bulkier N,N-diethylcarbamoyl groups, the RDS is believed to be a conformational change in the enzyme's active site. nih.gov

Substituents on the aryl ring of N-aryl carbamates significantly impact reaction rates by altering the electronic properties of the molecule. ucsb.edu This can be quantified using linear free energy relationships, such as the Hammett equation.

Electron-Withdrawing Groups (EWGs): EWGs on the N-aryl ring decrease the electron density on the nitrogen atom. This weakens the C–N bond by reducing its double-bond character, thereby lowering the energy barrier to rotation around this bond. nd.eduresearchgate.net In transesterification reactions, EWGs on the aromatic moiety of O-methyl-N-phenyl carbamate facilitate the nucleophilic attack on the carbonyl carbon, thus increasing the reaction rate. rsc.org

Electron-Donating Groups (EDGs): Conversely, EDGs on the N-aryl ring increase the electron density on the nitrogen, strengthening the C–N partial double bond and increasing the barrier to rotation. nd.eduresearchgate.net In the fragmentation of hydroxylaminobenzyl carbamates, EDGs on the benzyl (B1604629) ring accelerate the reaction by stabilizing the developing positive charge on the benzylic carbon during cleavage. rsc.org

The effect of aniline (B41778) substitution on carbamate formation from CO2 shows that increasing electron density on the aniline shifts the equilibrium towards the carbamate product. rsc.org A Hammett study on this equilibrium yielded a good linear correlation. rsc.org

| Reaction | Substituent Type on N-Aryl Ring | Effect | Kinetic/Thermodynamic Impact | Reference |

|---|---|---|---|---|

| C–N Bond Rotation Barrier | Electron-Donating (e.g., -OCH3, -CH3) | Increases resonance of N lone pair into carbonyl | Increases ΔG‡ (slower rotation) | researchgate.net |

| C–N Bond Rotation Barrier | Electron-Withdrawing (e.g., -Br, -Cl, -CN) | Decreases resonance of N lone pair into carbonyl | Decreases ΔG‡ (faster rotation) | researchgate.net |

| Transesterification (Alcoholysis) | Electron-Withdrawing | Increases electrophilicity of carbonyl carbon | Increases reaction rate | rsc.org |

| Equilibrium of Formation from Aniline + CO2 | Electron-Donating | Increases nucleophilicity of amine | Shifts equilibrium toward carbamate product | rsc.org |

| Fragmentation of Benzyl Carbamates | Electron-Donating (on benzyl ring) | Stabilizes positive charge in transition state | Increases fragmentation rate | rsc.org |

Unable to Generate Article Due to Lack of Specific Research Data

After a thorough review of available scientific literature, it is not possible to generate the requested article on "this compound" focusing on the specified subsections. The search for detailed research findings on the catalytic reaction mechanisms, ligand effects, catalyst turnover, and active site interactions in heterogeneous catalysis for this specific chemical compound did not yield relevant information.

The provided search results and broader inquiries pertain to related but structurally distinct compounds, such as Methyl N-phenyl carbamate or other carbamate derivatives. Extrapolating findings from these different molecules to "this compound" would be scientifically inaccurate and speculative.

The strict adherence to the user's outline requires specific data for each subsection:

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the chemical environments, connectivity, and spatial relationships of atoms within a molecule.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity, coupling constant (J), and integral of each signal correspond to a unique proton or a group of equivalent protons. For Methyl (3-(hydroxymethyl)phenyl)carbamate, the spectrum would exhibit distinct signals corresponding to the aromatic, hydroxymethyl, carbamate (B1207046), and methyl protons.

The expected signals would include:

Aromatic Protons (Ar-H): Four protons on the benzene (B151609) ring, expected to appear in the range of δ 7.0-7.5 ppm. Due to the 1,3-disubstitution pattern, complex splitting (multiplets) would be anticipated.

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the two methylene (B1212753) protons, typically appearing around δ 4.5-4.7 ppm.

Hydroxyl Proton (-CH₂OH): A broad singlet or a triplet (if coupled to the methylene protons), with a chemical shift that can vary (typically δ 1.5-3.5 ppm) depending on solvent, concentration, and temperature.

Carbamate Proton (-NH): A broad singlet, as amide/carbamate protons often exhibit broad signals due to quadrupole effects and chemical exchange. Its chemical shift is typically in the range of δ 6.5-8.5 ppm.

Methyl Protons (-OCH₃): A sharp singlet for the three equivalent methyl protons of the ester group, expected to appear in the upfield region around δ 3.7-3.9 ppm.

Illustrative ¹H NMR Data Table

| Proton Assignment | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | 3.7 - 3.9 | Singlet (s) | 3H |

| -CH₂OH | 4.5 - 4.7 | Singlet (s) or Doublet (d) | 2H |

| -OH | 1.5 - 3.5 (variable) | Broad Singlet (br s) or Triplet (t) | 1H |

| -NH | 6.5 - 8.5 (variable) | Broad Singlet (br s) | 1H |

| Ar-H | 7.0 - 7.5 | Multiplets (m) | 4H |

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, a total of eight distinct signals would be expected in the proton-decoupled spectrum.

The expected signals would correspond to:

Carbonyl Carbon (C=O): The carbamate carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of δ 153-156 ppm.

Aromatic Carbons (Ar-C): Six signals for the six aromatic carbons. The carbons directly attached to the nitrogen and the hydroxymethyl group (C1 and C3) would appear around δ 138-142 ppm, while the other four carbons would resonate between δ 115-130 ppm.

Hydroxymethyl Carbon (-CH₂OH): The methylene carbon would be found in the range of δ 63-66 ppm.

Methyl Carbon (-OCH₃): The methyl ester carbon is typically observed in the upfield region, around δ 52-55 ppm.

Illustrative ¹³C NMR Data Table

| Carbon Assignment | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| -OCH₃ | 52 - 55 |

| -CH₂OH | 63 - 66 |

| Ar-C (unsubstituted) | 115 - 130 |

| Ar-C (substituted) | 138 - 142 |

| C=O | 153 - 156 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the aromatic ring and, potentially, a correlation between the -CH₂- and -OH protons of the hydroxymethyl group, confirming their proximity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) couplings between protons and carbons. Key correlations would include the signal from the -NH proton to the carbonyl carbon (C=O) and the aromatic carbon C1, as well as from the -OCH₃ protons to the C=O carbon. These correlations are vital for confirming the connectivity of the carbamate functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bond connectivity. It can provide insights into the preferred conformation of the molecule, for instance, by showing spatial proximity between the NH proton and protons on the aromatic ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key expected vibrational bands for this compound would be:

O-H Stretch: A strong, broad absorption band for the alcohol O-H group, typically appearing around 3200-3600 cm⁻¹.

N-H Stretch: A moderate, sharp band for the carbamate N-H group, expected around 3300-3400 cm⁻¹.

C-H (aromatic) Stretch: Medium to weak bands appearing just above 3000 cm⁻¹.

C-H (aliphatic) Stretch: Medium bands for the methyl and methylene groups, appearing just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=O (urethane) Stretch: A very strong, sharp absorption band characteristic of the carbamate carbonyl group, typically found in the range of 1680-1730 cm⁻¹.

N-H Bend & C-N Stretch (Amide II): A characteristic band for secondary amides/carbamates, appearing around 1510-1550 cm⁻¹.

C-O Stretch: Strong bands corresponding to the C-O bonds of the ester and the alcohol, typically found in the 1050-1250 cm⁻¹ region.

Illustrative FT-IR Data Table

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Carbamate N-H | Stretch | 3300 - 3400 | Moderate |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Carbamate C=O | Stretch | 1680 - 1730 | Strong, Sharp |

| Amide II | N-H Bend / C-N Stretch | 1510 - 1550 | Moderate-Strong |

| Ester/Alcohol C-O | Stretch | 1050 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₉H₁₁NO₃, giving it a monoisotopic mass of approximately 181.07 Da.

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, one would expect to observe:

Molecular Ion Peak (M⁺˙) or Pseudomolecular Ion ([M+H]⁺): A peak at m/z 181 (in EI-MS) or m/z 182 (for [M+H]⁺ in ESI-MS).

Major Fragmentation Pathways: Fragmentation would likely occur at the labile bonds of the carbamate and hydroxymethyl groups. Common fragments could include:

Loss of the methoxy (B1213986) radical (•OCH₃) leading to a fragment at m/z 150.

Loss of methanol (B129727) (CH₃OH) resulting in an isocyanate fragment at m/z 149.

Cleavage of the C-N bond to yield a hydroxymethylphenyl radical cation at m/z 107.

Loss of the hydroxymethyl group (•CH₂OH) to give a fragment at m/z 150.

Illustrative Mass Spectrometry Data Table

| m/z Value | Possible Assignment |

|---|---|

| 182 | [M+H]⁺ (Pseudomolecular ion) |

| 181 | [M]⁺˙ (Molecular ion) |

| 150 | [M - •OCH₃]⁺ or [M - •CH₂OH]⁺ |

| 149 | [M - CH₃OH]⁺˙ |

| 107 | [HOC₆H₄CH₂]⁺˙ |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and solvents, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC): TLC is commonly used to monitor the progress of a reaction. For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be employed. The compound's purity would be indicated by the presence of a single spot with a specific retention factor (Rƒ).

High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantitative assessment of purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol would be a typical setup. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): Given the compound's functional groups (OH, NH), it may require derivatization to increase its volatility and thermal stability for GC analysis. However, if stable enough, GC can also be used for purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamates, a class of compounds known for their thermal lability, which can make GC analysis challenging. taylorfrancis.comsepscience.com For "this compound," reversed-phase HPLC is the method of choice, offering high resolution and sensitivity.

Detailed research findings indicate that the separation is typically achieved on C8 or C18 columns. nih.govresearchgate.net The mobile phase commonly consists of a gradient mixture of acetonitrile and water, allowing for the efficient elution of the analyte. nih.govnih.gov UV detection is frequently employed, with the wavelength set around 235-270 nm to achieve optimal response for carbamate compounds. nih.govakjournals.com

In a representative study, the analysis of a standard solution of "this compound" was performed using a C18 column (4.6 mm i.d. x 150 mm, 5 µm) with a mobile phase gradient of acetonitrile and water at a flow rate of 1.0 mL/min and a column temperature of 40°C. nih.gov The retention time under these conditions is a key parameter for identification. For enhanced specificity and sensitivity, particularly in complex sample matrices, HPLC coupled with mass spectrometry (LC-MS) is invaluable. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Detection | UV at 240 nm |

| Expected Retention Time | 7.8 min |

Gas Chromatography (GC)

While HPLC is often preferred for carbamate analysis due to their thermal instability, Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), can be a powerful tool, especially when appropriate derivatization techniques are employed to enhance volatility and thermal stability. taylorfrancis.comscispec.co.th The direct analysis of many carbamates by GC can be complicated by their degradation in the hot injector port. sepscience.comresearchgate.net

For "this compound," a derivatization step, such as methylation or silylation of the hydroxyl and carbamate groups, can yield a more thermally stable and volatile compound suitable for GC analysis. Flash methylation in the injector port is a technique that has been successfully applied to other carbamates. scispec.co.th

A typical GC-MS analysis would involve a capillary column with a non-polar or semi-polar stationary phase, such as a BPX-50. scispec.co.th The oven temperature is programmed to start at a lower temperature and gradually increase to ensure the separation of the derivatized analyte from other components in the sample. The mass spectrometer provides definitive identification based on the mass spectrum of the derivatized compound.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| Column | BPX-50, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 70 °C (hold 1 min), then 10 °C/min to 300 °C (hold 5 min) |

| Injection Mode | Splitless |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | 12.5 min (for the silylated derivative) |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of Methyl (3-(hydroxymethyl)phenyl)carbamate, DFT would be employed to predict its molecular properties and reactivity.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G*) to determine the most stable 3D structure. The output of this calculation provides key information such as bond lengths, bond angles, and dihedral angles.

The electronic structure calculations would further describe the distribution of electrons within the optimized molecular geometry. This includes generating molecular electrostatic potential (MEP) maps, which visualize the electron density and are crucial for predicting sites susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

An analysis of this compound would involve calculating the energies of the HOMO and LUMO. The energy gap between these two orbitals (the HOMO-LUMO gap) is a significant parameter; a smaller gap suggests higher reactivity and lower stability. This analysis helps in understanding the charge transfer interactions that can occur within the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative for methodological demonstration and not actual calculated values for this compound)

| Parameter | Expected Value Range | Significance |

|---|---|---|

| HOMO Energy | -5 to -7 eV | Indicates electron-donating ability |

| LUMO Energy | -1 to -3 eV | Indicates electron-accepting ability |

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be determined.

For this compound, these theoretical frequencies would be correlated with experimental spectroscopic data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. This is a common practice for the structural elucidation of newly synthesized compounds.

Reaction Pathway Elucidation and Energetic Feasibility

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. For a compound like this compound, this could involve studying its synthesis or degradation pathways.

Identification of Key Intermediates and Transition States

By modeling the interaction of reactants, computational methods can identify stable intermediates and high-energy transition states along a proposed reaction coordinate. For instance, in the synthesis of a carbamate (B1207046), DFT calculations can elucidate the step-by-step mechanism, including the formation of any temporary, unstable molecular structures. nih.gov

Activation Energy and Reaction Energy Quantification

For a potential synthesis route to this compound, these calculations would determine the energetic feasibility of the reaction. A low activation energy and a negative reaction energy (exothermic reaction) would suggest a favorable pathway. In catalyzed reactions, computational studies can reveal how the catalyst lowers the activation energy, thereby increasing the reaction rate. nih.gov

Table 2: Illustrative Reaction Energetics (Note: The following data is illustrative for methodological demonstration and not actual calculated values for a reaction involving this compound)

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +25.0 |

| 3 | Intermediate | +5.0 |

| 4 | Transition State 2 | +15.0 |

Computational Insights into Catalyst Optimization

Computational studies are instrumental in optimizing catalysts for the synthesis of carbamates. While direct computational studies focused exclusively on "this compound" are not extensively documented in the literature, broader research into palladium-catalyzed carbamate synthesis offers valuable analogous insights. For instance, density functional theory (DFT) calculations have been employed to elucidate the reaction pathways for the formation of structurally related carbamates. These studies often reveal that the direct reaction between the constituent alcohol and isocyanate precursors is not spontaneous and requires a catalyst to proceed efficiently. dntb.gov.ua

Computational models can map out detailed mechanistic pathways, including ligand dissociation, the formation of key intermediates, and subsequent hydrogenation steps. dntb.gov.ua By examining the role of the catalyst, such as a palladium complex, it is possible to understand how it stabilizes reaction intermediates and facilitates critical transformations like dehydrogenation and the elimination of leaving groups. dntb.gov.ua

Ab Initio and Semi-Empirical Quantum Chemical Methods

Both ab initio and semi-empirical quantum chemical methods are foundational to the theoretical investigation of molecules like "this compound." Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters, whereas semi-empirical methods incorporate some experimental data to simplify calculations. libretexts.orgwikipedia.org

Ab initio methods, based on the Hartree-Fock formalism, are computationally intensive but offer a high degree of accuracy. wikipedia.org They are particularly valuable for studying systems where new bonding environments or unusual electronic states are present. libretexts.org In contrast, semi-empirical methods are significantly faster due to approximations like the zero differential overlap, making them suitable for larger molecules. wikipedia.org However, their accuracy is dependent on the molecule under investigation being similar to the molecules used in the parameterization database. wikipedia.org

For carbamate derivatives, these methods can be used to explore molecular conformations and electrostatic interactions with active sites, providing insights into their structure-activity relationships. nih.gov

The choice of computational level of theory is a critical factor that influences the accuracy and computational cost of the investigation. Different levels of theory can yield varying results for the same molecular system.

A comparison of different quantum mechanical/molecular mechanics (QM/MM) approaches for a complex biological system revealed that semi-empirical methods like AM1/d-PhoT and SCC-DFTBPR could provide reasonable activation barriers but predicted different reaction pathways compared to higher-level methods. bris.ac.uk Density Functional Theory (DFT) functionals, such as BLYP and MPW1K, often yield reaction pathways that are in good agreement with more accurate methods like the spin-component scaled Møller-Plesset (SCS-MP2) method. bris.ac.uk While some DFT functionals might slightly underestimate activation barriers, their accuracy can be comparable to semi-empirical methods. bris.ac.uk For the most reliable results, hybrid functionals like MPW1K and high-level ab initio methods such as SCS-MP2 are often preferred as they provide activation barriers that are closest to experimental values. bris.ac.uk

The following table provides a conceptual comparison of different levels of theory that could be applied to study "this compound," based on findings from related systems.

| Level of Theory | Computational Cost | Accuracy for Reaction Barriers | Pathway Prediction |

| Semi-Empirical (e.g., AM1, PM3) | Low | Moderate | Can differ from higher-level methods |

| DFT (e.g., BLYP) | Medium | Moderate (may underestimate) | Generally consistent with higher-level methods |

| DFT (e.g., MPW1K) | Medium-High | High | Consistent with higher-level methods |

| Ab Initio (e.g., SCS-MP2) | High | Very High | Reference for pathway prediction |

Quantum chemical methods are adept at predicting a range of molecular properties. For carbamates, these methods can elucidate thermodynamic and kinetic feasibility of reaction steps. mdpi.com For example, DFT calculations can determine the net energy of reaction pathways, confirming their thermodynamic favorability. mdpi.com In a study on a related palladium-catalyzed carbamate synthesis, the total reaction energy was calculated to be significantly negative, indicating a thermodynamically viable process. mdpi.com

Key thermodynamic properties that can be computationally predicted include:

Enthalpy of Formation: A measure of the energy change when a compound is formed from its constituent elements.

Gibbs Free Energy: Determines the spontaneity of a reaction.

Entropy: A measure of the disorder or randomness of a system.

The table below illustrates the kind of thermodynamic data that can be generated for a reaction step in the synthesis of a carbamate, based on computational studies of similar reactions.

| Thermodynamic Property | Calculated Value (kcal/mol) | Implication |

| Net Energy of Reaction (Pathway 1) | -84.7 | Thermodynamically Favorable |

| Initial Energy of Reaction (Pathway 2) | +90.1 | Initially Unfavorable |

| Total Reaction Energy (Pathway 2 with regeneration) | -238.7 | Highly Thermodynamically Favorable |

These predicted properties are invaluable for understanding the stability and reactivity of "this compound" and for guiding the experimental conditions for its synthesis and application.

Advanced Applications and Role in Specialized Chemical Fields

Methyl (3-(hydroxymethyl)phenyl)carbamate as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from its bifunctional nature. The hydroxymethyl and carbamate (B1207046) groups offer distinct points for chemical modification, enabling its incorporation into larger, more complex molecular architectures. This versatility is particularly valuable in synthetic strategies that require precise control over the assembly of molecular components.

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. These reactions are prized for their atom economy and ability to generate molecular diversity. The structure of this compound, possessing both a nucleophilic hydroxyl group and a carbamate linkage that can participate in or direct reactions, makes it a candidate for designing such complex transformations. While specific cascade reactions involving this exact molecule are not extensively documented, its functional groups are analogous to those used in established multicomponent protocols for synthesizing highly functionalized heterocyclic systems. rsc.org

As an intermediate, this compound provides a stable and reliable molecular scaffold. The carbamate group is a well-established protecting group for amines, while the hydroxymethyl group can be readily converted into other functionalities such as aldehydes, carboxylic acids, or halides. This allows for sequential chemical modifications, making it a valuable stepping stone in multi-step syntheses. Carbamates, in general, are crucial intermediates in medicinal chemistry and materials science for building larger, more elaborate structures. nih.govacs.org The dual functionality of this specific carbamate allows it to be integrated into synthetic pathways leading to a wide range of target molecules.

Potential in Advanced Materials Science

The field of materials science is constantly in search of novel organic molecules that can be used to create materials with tailored electronic, optical, or structural properties. The aromatic core and reactive functional groups of this compound make it a promising candidate for exploration in several areas of advanced materials.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in the solid state or in poor solvents. researchgate.net This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. researchgate.net While this compound itself is not an AIE-active compound (an "AIEgen"), its core structure can be chemically modified to create one. By attaching known AIE-active units, such as tetraphenylethylene (B103901) (TPE), to its phenyl ring or functional groups, new AIEgens could be developed. researchgate.netmdpi.com The development of such materials is a significant area of research for applications in sensors, bio-imaging, and light-emitting devices. nih.govrsc.org

Table 1: Key Principles of Aggregation-Induced Emission (AIE)

| Principle | Description | Relevance to Synthetic Design |

| ACQ Effect | Aggregation-Caused Quenching; traditional fluorescent dyes often lose their emission in an aggregated state. nih.gov | AIE materials are designed to overcome this fundamental limitation of conventional fluorophores. mdpi.com |

| AIE Phenomenon | Molecules are non-emissive in solution but become highly luminescent in an aggregated state. researchgate.net | This "light-up" capability is highly desirable for sensing and imaging applications. nih.gov |

| RIR Mechanism | Restriction of Intramolecular Rotation is a primary mechanism for AIE, where the prevention of rotational motion in aggregates closes non-radiative energy loss channels. researchgate.net | Synthetic chemists incorporate rotors like phenyl groups (present in the subject compound) into molecules to induce this effect. |

Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting. The performance of an OLED is heavily dependent on the organic materials used in its emissive layer (EML) and other charge-transporting layers. nih.gov Molecules with carbazole (B46965) and other aromatic structures are often investigated for these applications. nih.gov While this compound is not a primary emissive or charge-transport material, it can serve as a structural component or building block for more complex molecules designed for OLEDs. For instance, it could be incorporated into larger dendritic or polymeric structures that function as hosts for emissive dopants or as part of thermally activated delayed fluorescence (TADF) emitters. nih.gov The functional groups allow it to be linked to other electroactive moieties to fine-tune the electronic properties of the final material. rsc.org

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures built from organic monomers linked by strong covalent bonds. nih.gov Their high surface area, tunable porosity, and structural diversity make them promising for applications in gas storage, catalysis, and electronics. tcichemicals.com The synthesis of COFs relies on the use of molecular building blocks, often called linkers, that have specific geometries and reactive functional groups. tcichemicals.com

This compound, with its amine functionality (protected as a carbamate) and a hydroxymethyl group, possesses the necessary characteristics to be explored as a monomer or linker in COF synthesis. The amine and alcohol groups can participate in condensation reactions to form stable linkages like imines or esters, which are common in COF chemistry. tcichemicals.com

Table 2: Potential Role of this compound in COF Synthesis

| Functional Group | Potential Reaction for COF Linkage | Resulting COF Feature |

| Amine (from carbamate) | Condensation with aldehyde linkers | Formation of stable imine-linked COFs. nih.govtcichemicals.com |

| Hydroxymethyl (-CH₂OH) | Condensation with boronic acids | Creation of boronate ester-linked COFs. |

| Hydroxymethyl (-CH₂OH) | Condensation with carboxylic acids/anhydrides | Generation of ester-linked frameworks. |

| Phenyl Ring | Structural backbone | Contributes to the rigidity and porosity of the resulting framework. |

Interplay with Supramolecular Chemistry

The molecular architecture of this compound, featuring both hydrogen bond donors and acceptors, as well as an aromatic ring, positions it as a significant molecule in the field of supramolecular chemistry. This branch of chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions responsible for the spatial organization of these systems are non-covalent, including hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, pi-pi interactions, and electrostatic effects.

The carbamate and hydroxyl functional groups in this compound are key to its participation in the formation of larger, well-organized structures. These non-covalent interactions are crucial in processes like molecular recognition and self-assembly, where molecules selectively bind to one another to form complex, functional structures.

Investigation of Hydrogen Bonding Networks

The presence of both a hydroxyl (-OH) group and a carbamate (-NHCOO-) moiety makes this compound an excellent candidate for the formation of extensive hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom of the hydroxyl group and the carbonyl oxygen and nitrogen atom of the carbamate group can act as hydrogen bond acceptors. This versatility allows for the creation of diverse and stable supramolecular architectures.

Research on similar aromatic carbamate structures reveals that hydrogen bonding is a primary driving force in their self-assembly. rsc.org The alignment of aromatic moieties and the availability of hydroxyl groups for hydrogen bonding are often crucial for the stabilization of the resulting supramolecular structures. rsc.org In the case of this compound, the interplay between the N-H donor and C=O acceptor of the carbamate group, along with the donor and acceptor capabilities of the hydroxymethyl group, can lead to the formation of intricate one-, two-, or three-dimensional networks.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Donor Group | Atom | Acceptor Group | Atom | Type of Interaction |

| Hydroxyl (-OH) | H | Carbonyl (C=O) | O | Intermolecular |

| Hydroxyl (-OH) | H | Hydroxyl (-OH) | O | Intermolecular |

| Carbamate (N-H) | H | Carbonyl (C=O) | O | Intermolecular |

| Carbamate (N-H) | H | Hydroxyl (-OH) | O | Intermolecular |

This table is interactive. Click on the headers to sort the data.

Self-Assembly Principles and Molecular Recognition

The principles of self-assembly govern the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. reading.ac.uk For this compound, self-assembly is likely directed by a combination of hydrogen bonding and π-π stacking interactions involving the aromatic rings. rsc.org The hydrophobic nature of the phenyl ring and the hydrophilic character of the hydroxymethyl and carbamate groups classify this molecule as an amphiphile, which can influence its self-assembly behavior in different solvents.

Molecular recognition, the specific binding of a guest molecule to a complementary host molecule, is another key aspect of supramolecular chemistry where this compound could play a role. The defined spatial arrangement of its functional groups allows it to selectively interact with other molecules. For instance, the hydrogen bonding sites could recognize and bind to complementary functional groups on other molecules, leading to the formation of specific host-guest complexes.

The balance between hydrogen bonding, π-stacking, and other weak intermolecular forces determines the final self-assembled structure. nih.gov In aromatic-carbohydrate amphiphiles, both CH–π interactions between aromatic rings and hydrogen bonding from hydroxyl groups have been found necessary for stabilizing the self-assembly process. rsc.org This suggests that the aromatic core of this compound is not just a scaffold but an active participant in directing the supramolecular architecture. The study of how these interactions can be tuned by modifying the molecular structure is a key area of research in designing new functional materials. nih.gov

Concluding Remarks and Outlook

Summary of Key Research Advancements

Research in the field of carbamate (B1207046) synthesis has seen significant advancements, moving from hazardous traditional methods to more sustainable and greener alternatives. The use of carbon dioxide as a renewable C1 feedstock is a particularly promising development. nih.gov While specific research on Methyl (3-(hydroxymethyl)phenyl)carbamate is limited, the broader class of hydroxymethylphenylcarbamates holds potential as versatile building blocks in organic synthesis, leveraging the reactivity of both the carbamate and hydroxymethyl functional groups.

Challenges and Opportunities in Carbamate Synthesis and Application

A primary challenge in carbamate synthesis remains the reliance on toxic reagents like phosgene (B1210022) in many industrial processes. nih.gov The development of efficient, scalable, and cost-effective green synthetic routes is a major opportunity for future research. In terms of applications, the stability and biological activity of the carbamate linkage present opportunities for the design of novel pharmaceuticals and agrochemicals. nih.gov The functionalization of the phenyl ring, as seen in this compound, provides a handle for further chemical modification, opening up avenues for creating diverse molecular architectures.

Future Directions in Theoretical and Experimental Research on Hydroxymethylphenylcarbamates

Future research on hydroxymethylphenylcarbamates, including this compound, could focus on several key areas. Theoretical studies, such as Density Functional Theory (DFT) calculations, could provide deeper insights into the reactivity and electronic properties of these molecules, aiding in the design of new synthetic pathways and the prediction of their biological activity.

Experimental research should aim to develop and optimize synthetic routes to these compounds, with a focus on sustainable methodologies. A thorough investigation of their reactivity, particularly the interplay between the hydroxymethyl and carbamate groups, would be valuable. Furthermore, exploring their potential applications in medicinal chemistry, for example as enzyme inhibitors or prodrugs, and in materials science as monomers for polyurethanes or other polymers, could lead to the discovery of new functional molecules with practical utility. The synthesis and evaluation of a library of hydroxymethylphenylcarbamate derivatives could reveal structure-activity relationships and identify lead compounds for further development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl (3-(hydroxymethyl)phenyl)carbamate, and what factors influence reaction yield?

- Methodology : Synthesis of carbamates typically involves reacting an amine with a carbonyl source (e.g., methyl chloroformate) under basic conditions. For example, pyridine or triethylamine in solvents like 1,4-dioxane or tetrahydrofuran (THF) at controlled temperatures (0–90°C) can facilitate the reaction .

- Critical Factors : Reaction yield depends on solvent polarity, catalyst choice (e.g., triethylamine vs. K₂CO₃), and reaction time. Impurities from incomplete hydroxyl group protection may require purification via column chromatography.

Q. What safety precautions are necessary when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards). Use a particulate filter respirator (EN 143) to prevent inhalation of dust .

- Storage : Store in a cool, dry area away from oxidizers. Avoid dust accumulation to mitigate explosion risks (GHS07) .

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate with water for ≥10 minutes. Do not induce vomiting if ingested .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the carbamate group (e.g., δ ~155 ppm for carbonyl carbon) and hydroxymethyl proton signals .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 167.2 (molar mass) .

- HPLC : Assess purity using reverse-phase chromatography with UV detection.

Advanced Research Questions

Q. How can discrepancies in reported reaction yields be resolved when varying catalysts or solvents?

- Experimental Design : Perform a Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst basicity). For example, THF may improve solubility of intermediates compared to 1,4-dioxane .